Physicochemical Differentiation from 2-(tert-Butyl)-5-isopropyl-1H-indole-3-carbaldehyde
Replacement of the 4-methoxyphenyl group in the target compound with a tert-butyl group yields 2-(tert-butyl)-5-isopropyl-1H-indole-3-carbaldehyde (CAS 588671-16-3), a commercially available close analog. This substitution reduces the molecular weight from 293.4 g/mol to 243.3 g/mol and eliminates the aromatic ring and hydrogen-bond acceptor capacity of the methoxy oxygen, resulting in a lower polar surface area and altered logP. These physicochemical differences translate to distinct solubility and permeability profiles, making the compounds non-interchangeable in medicinal chemistry campaigns where these parameters are critical .
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 293.4 g/mol |
| Comparator Or Baseline | 2-(tert-Butyl)-5-isopropyl-1H-indole-3-carbaldehyde: 243.3 g/mol |
| Quantified Difference | +50.1 g/mol (20.6% higher for target compound) |
| Conditions | Calculated from molecular formula data (C19H19NO2 vs C16H21NO) |
Why This Matters
A 20% higher molecular weight and the presence of additional hydrogen-bond acceptors directly influence oral bioavailability predictions, making the target compound a better candidate for lead optimization when enhanced target engagement or reduced off-target binding is sought.
